molecular formula C10H19NO B13183879 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol

2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13183879
M. Wt: 169.26 g/mol
InChI Key: APVMWWYKYCBHQY-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C10H19NO It is a bicyclic structure that includes a norbornane skeleton with an amino group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Formation of the Norbornane Skeleton: The initial step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the norbornane skeleton.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon structure without functional groups.

    Norborneol: A similar compound with a hydroxyl group but without the amino group.

    Borneol: A bicyclic alcohol with a similar structure but different functional groups.

Uniqueness

2-(1-Aminopropan-2-yl)bicyclo[221]heptan-2-ol is unique due to the presence of both amino and hydroxyl groups on the norbornane skeleton, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-7(6-11)10(12)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3

InChI Key

APVMWWYKYCBHQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CC2CCC1C2)O

Origin of Product

United States

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